N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide is a complex organic compound that features a benzofuran core with a 4-chlorobenzoyl group and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide typically involves multi-step organic reactionsThe final step involves the coupling of the isonicotinamide moiety using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with therapeutic potential.
Uniqueness
N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-15-7-5-13(6-8-15)19(25)20-18(16-3-1-2-4-17(16)27-20)24-21(26)14-9-11-23-12-10-14/h1-12H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQDRFBERATHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.